![molecular formula C9H8BrNO2S B14380887 3-[2-(Furan-2-yl)-2-oxoethyl]-1,3-thiazol-3-ium bromide CAS No. 88089-46-7](/img/structure/B14380887.png)
3-[2-(Furan-2-yl)-2-oxoethyl]-1,3-thiazol-3-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(Furan-2-yl)-2-oxoethyl]-1,3-thiazol-3-ium bromide is a heterocyclic compound that features both furan and thiazolium moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Furan-2-yl)-2-oxoethyl]-1,3-thiazol-3-ium bromide typically involves the reaction of furan derivatives with thiazolium salts. One common method includes the condensation of 2-furylacetic acid with thiazolium bromide under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-[2-(Furan-2-yl)-2-oxoethyl]-1,3-thiazol-3-ium bromide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The thiazolium ring can be reduced to thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromide position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolium compounds.
Scientific Research Applications
3-[2-(Furan-2-yl)-2-oxoethyl]-1,3-thiazol-3-ium bromide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-[2-(Furan-2-yl)-2-oxoethyl]-1,3-thiazol-3-ium bromide involves its interaction with biological targets such as enzymes and receptors. The furan and thiazolium rings can interact with active sites of enzymes, inhibiting their activity. This compound may also interfere with microbial cell wall synthesis, leading to its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
2-Furylacetic acid: A precursor in the synthesis of 3-[2-(Furan-2-yl)-2-oxoethyl]-1,3-thiazol-3-ium bromide.
Thiazolium bromide: Another precursor used in the synthesis.
Furanones: Oxidized derivatives of furan.
Uniqueness
This compound is unique due to its combined furan and thiazolium structures, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various applications .
Properties
CAS No. |
88089-46-7 |
|---|---|
Molecular Formula |
C9H8BrNO2S |
Molecular Weight |
274.14 g/mol |
IUPAC Name |
1-(furan-2-yl)-2-(1,3-thiazol-3-ium-3-yl)ethanone;bromide |
InChI |
InChI=1S/C9H8NO2S.BrH/c11-8(9-2-1-4-12-9)6-10-3-5-13-7-10;/h1-5,7H,6H2;1H/q+1;/p-1 |
InChI Key |
GYFRPBHPVGMXSZ-UHFFFAOYSA-M |
Canonical SMILES |
C1=COC(=C1)C(=O)C[N+]2=CSC=C2.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


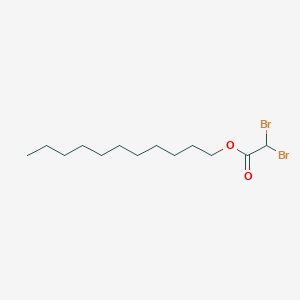
![3-Acetyl-5-[(10-methoxyphenanthren-9-yl)oxy]-1,3-oxazol-2(3H)-one](/img/structure/B14380813.png)
![1-Ethyl-1,5,6,7-tetrahydro-3H-[1,3]oxazolo[3,4-a]pyridin-3-one](/img/structure/B14380820.png)
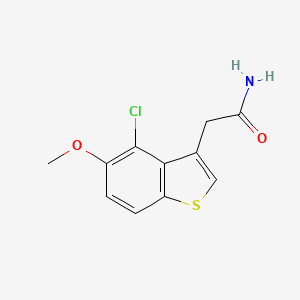
![6-(Morpholin-4-yl)[1,2,4]triazolo[4,3-b]pyridazine-3-carbonitrile](/img/structure/B14380823.png)
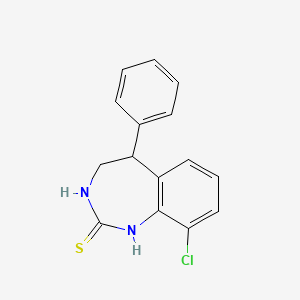
![2-[(4-Chloro-3-nitrobenzene-1-sulfonyl)amino]ethane-1-sulfonic acid](/img/structure/B14380850.png)
![Methyl 3-[(benzyloxy)amino]-2,2-dimethylbutanoate](/img/structure/B14380858.png)
![4-Phenyl-1-[2-(pyridin-2-yl)ethyl]piperidin-4-ol](/img/structure/B14380860.png)
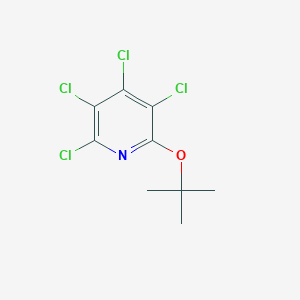
![3-[(2-Hydroxyethyl)(methyl)arsanyl]propanenitrile](/img/structure/B14380863.png)
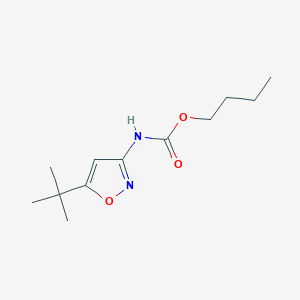
![1-(Triphenylmethyl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14380874.png)
![6-Ethoxy-8-oxabicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14380879.png)
